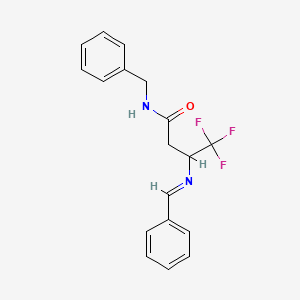

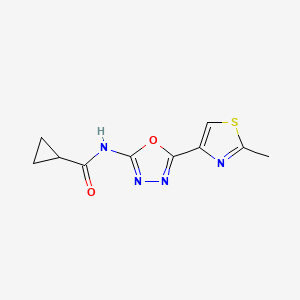

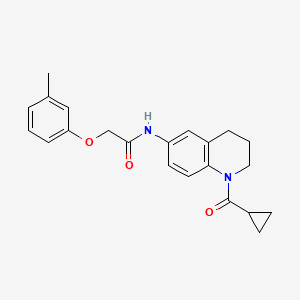

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, also known as AMTB, is a compound that has gained attention in scientific research due to its potential as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation.

Scientific Research Applications

Pharmacological Applications and Research

Efficacy in Pheochromocytoma Management Studies have explored the effectiveness of phenoxybenzamine derivatives in the preoperative management of pheochromocytoma, a tumor of the adrenal gland medulla. Phenoxybenzamine, a non-selective alpha-adrenergic antagonist, has been used to control blood pressure in affected patients. Research indicates that alternatives like doxazosin can offer comparable efficacy with fewer side effects, highlighting the role of phenoxybenzamide derivatives in managing catecholamine-secreting tumors (Prys‐roberts & Farndon, 2002).

Innovative Radioligands for Imaging The development of radioligands based on phenoxybenzamide structures for imaging peripheral benzodiazepine receptors (PBRs) showcases another application. These compounds are used in positron emission tomography (PET) imaging to study inflammation and other pathologies in the brain and other tissues, providing insights into their biodistribution and potential therapeutic implications (Brown et al., 2007).

Environmental and Health Impact Studies Phenoxybenzamide derivatives have been examined for their environmental presence and impact on health, particularly concerning their endocrine-disrupting potential. Studies investigating the serum levels of such compounds in populations exposed to pesticides, and their implications for cancer hypotheses, provide critical data on occupational and environmental health risks (Smith et al., 1992).

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRHRWLUFGIBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)

![N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)

![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)